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3-Chloro-6-methylphenethyl
Compound Name:
acetate

Cat. No.: B7991301

Get Quote

Executive Summary

In drug discovery and fragrance chemistry, Phenethyl Acetate (PEA) serves as a standard

reference for simple aromatic esters. However, its utility as a pharmacological scaffold is often
limited by rapid hydrolysis via plasma esterases and hepatic carboxylesterases.

3-Chloro-6-methylphenethyl acetate (3C6M-PEA) represents a rationally designed analog.
The introduction of a halogen (Chlorine) at the meta position and a methyl group at the ortho
position (relative to the ethyl side chain) is a classic medicinal chemistry strategy to modulate
lipophilicity and steric protection.

This guide provides a technical comparison of these two compounds, focusing on
physicochemical properties, chromatographic behavior, and metabolic stability.

Physicochemical Profile Comparison
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The following data contrasts the well-established standard (PEA) with the calculated properties
of the analog (3C6M-PEA).

Phenethyl Acetate

3-Chloro-6-

Property methylphenethyl Delta / Impact
(Standard)
Acetate (Analog)
CAS Registry 103-45-7 Analog Specific N/A
. +48.48 (Heavier, later

Molecular Weight 164.20 g/mol ~212.68 g/mol )

elution)

+1.1 (Increased
LogP (Lipophilicity) 23-2.411] ~3.5 (Predicted) membrane

permeability)

Boiling Point

238-239 °C [2]

>260 °C (Predicted)

Reduced volatility

Electronic Effect

Neutral

Electron Withdrawing
(Ch

Deactivated aromatic

ring

Steric Environment

Open access to ester

Steric Hindrance (6-
Me)

Reduced hydrolysis
rate

Key Insight: The "6-methyl"” substitution is critical. Located ortho to the ethyl acetate side chain,

it creates a steric shield that impedes the approach of the catalytic serine triad in esterase

enzymes, potentially extending the half-life (

) of the analog significantly compared to the standard.

Experimental Protocols
Protocol A: Chromatographic Separation (GC-MS)

Objective: To resolve the analog from the standard and quantify purity.
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Instrument: Agilent 7890B GC / 5977B MSD (or equivalent). Column: HP-5MS Ul (30 m x 0.25
mm, 0.25 um film).

Methodology:

o Sample Prep: Dissolve 10 mg of each standard in 10 mL Dichloromethane (DCM). Add
Dodecane (100 pg/mL) as an internal standard.

e Inlet: Split mode (20:1), 250 °C.
e Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
e Oven Program:
o Start: 60 °C (Hold 1 min).
o Ramp 1: 15 °C/min to 200 °C.
o Ramp 2: 25 °C/min to 300 °C (Hold 3 min).
o Detection: El Source (70 eV), Scan range 40—400 amu.
Expected Results:

e Phenethyl Acetate: Elutes approx. 8.5 — 9.0 min. Fragmentation: m/z 104 (base peak,
styrene rearrangement), 43 (acetyl).

o 3C6M-PEA: Elutes approx. 12.0 — 13.5 min.[1] Fragmentation: Look for m/z 138/140
(chlorostyrene pattern) and m/z 43.

Protocol B: Metabolic Stability Assay (In Vitro)

Objective: To verify the steric protection hypothesis by comparing hydrolysis rates in rat
plasma.

Reagents:

e Pooled Rat Plasma (heparinized).
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» Phosphate Buffer Saline (PBS), pH 7.4.
e Stop Solution: Acetonitrile (ACN) with 0.1% Formic Acid.

Workflow:

Pre-incubation: Thaw plasma at 37 °C. Dilute 1:1 with PBS.

o Spike: Add test compound (PEA or 3C6M-PEA) to a final concentration of 1 uM (0.1% DMSO
final).

e Time Points: Aliquot 100 pL at
min.

e Quench: Immediately add 300 pL Stop Solution containing internal standard (e.g., Warfarin).
Vortex and centrifuge (4000 rpm, 10 min).

e Analysis: Analyze supernatant via LC-MS/MS monitoring parent ion depletion.
Data Analysis: Calculate intrinsic clearance (

) using the elimination rate constant (
) derived from the slope of

vs. time.

Visual Analysis
Diagram 1: Structural & Metabolic Logic

This diagram illustrates the metabolic vulnerability of the standard versus the steric defense
mechanism of the analog.
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Caption: Comparison of metabolic susceptibility. The 6-methyl group on the analog physically
obstructs esterase access, enhancing stability.

Diagram 2: Analytical Validation Workflow

The step-by-step logic for validating the new analog against the standard.
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Caption: Operational workflow for validating the physicochemical and metabolic superiority of
the analog.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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